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Compound of Interest

Compound Name: Pyridin-4-ol-d5

Cat. No.: B1411355

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for Pyridin-4-ol-d5. Due to the limited availability of direct experimental data for this specific
isotopically labeled compound, this document presents predicted spectroscopic values based
on the known data of its non-deuterated analogue, Pyridin-4-ol (also known as 4-
hydroxypyridine), and the established principles of isotopic substitution effects in spectroscopy.
This guide also outlines standard experimental protocols for acquiring such data.

Pyridin-4-ol-d5 is the deuterated form of Pyridin-4-ol, a heterocyclic aromatic compound. It's
important to note that Pyridin-4-ol exists in a tautomeric equilibrium with its keto form, 4-
pyridone. This equilibrium influences its spectroscopic characteristics. The deuteration of the
pyridine ring is expected to have predictable effects on its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data.

Molecular Properties

Property Value
Chemical Formula CsDsNO
Molecular Weight 100.12 g/mol [1]

) Exists in equilibrium between the pyridin-4-ol
Tautomerism

and 1H-pyridin-4-one forms.
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Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for Pyridin-4-ol-d5. These
predictions are based on the analysis of Pyridin-4-ol and the known effects of deuterium

substitution.

'H NMR (Proton NMR)

In a fully deuterated Pyridin-4-ol-d5, the only expected proton signal would arise from the
hydroxyl (-OH) or amine (-NH) proton, depending on the tautomeric form and the solvent used.
The chemical shift of this proton is highly dependent on the solvent, concentration, and

temperature.

Predicted *H NMR Data (in a non-
deuterated, aprotic solvent)

Chemical Shift (d) ppm Description

Highly variable (broad singlet) OH or NH proton

3C NMR (Carbon-13 NMR)

Deuterium substitution causes a characteristic upfield shift (to lower ppm values) for the directly
attached carbon atom due to the isotopic effect. The C-D coupling will also result in splitting of
the carbon signals into multiplets (typically triplets for a single deuterium).

Predicted 3C NMR Data

Carbon Atom Predicted Chemical Shift () ppm
C2,C6 ~140 (multiplet)

C3,C5 ~115 (multiplet)

C4 ~175 (singlet)

Note: The chemical shifts are approximate and based on the data for 4-hydroxypyridine. The
multiplicity is due to coupling with deuterium.
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IR (Infrared) Spectroscopy

The vibrational frequencies of bonds involving deuterium will be lower than those of the
corresponding bonds with protium due to the heavier mass of deuterium. The C-D stretching
vibrations are expected to appear at a lower wavenumber compared to C-H stretches.

Predicted IR Data

Frequency Range (cm~1) Vibrational Mode

~3000 O-H stretch (broad)

~2200-2300 C-D stretching

~1640 C=0 stretching (from 4-pyridone tautomer)
~1500-1600 C=C and C=N ring stretching

MS (Mass Spectrometry)

The molecular ion peak in the mass spectrum will reflect the increased mass due to the five
deuterium atoms.

Predicted MS Data

m/z Value Interpretation

100.06 [M]* (Molecular ion)

Experimental Protocols

The following are detailed methodologies for the key experiments to acquire the spectroscopic
data for a solid organic compound like Pyridin-4-ol-d5.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Dissolve approximately 5-10 mg of Pyridin-4-ol-d5 in a suitable deuterated solvent (e.qg.,
DMSO-ds, CDClIs, or Methanol-d4) in a standard 5 mm NMR tube. The choice of solvent is

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1411355?utm_src=pdf-body
https://www.benchchem.com/product/b1411355?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1411355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

critical and should be one in which the compound is soluble and which does not have
signals that overlap with the analyte's signals.

e 1H NMR Acquisition:
o Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.

o The number of scans can range from 8 to 128, depending on the sample concentration.
e 13C NMR Acquisition:

o Acquire the spectrum on the same instrument.

o Use a proton-decoupled pulse sequence.

o Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds,
and an acquisition time of 1-2 seconds.

o Alarger number of scans (e.g., 1024 or more) is typically required due to the lower natural
abundance of 13C.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid Pyridin-4-ol-d5 directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Data Acquisition:
o Record the spectrum using an FTIR spectrometer.

o Typically, data is collected over a range of 4000-400 cm™1,
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o Co-add 16 to 32 scans to improve the signal-to-noise ratio.

o A background spectrum of the clean ATR crystal should be recorded and subtracted from
the sample spectrum.

Mass Spectrometry (MS)

e Sample Preparation:

o Dissolve a small amount of Pyridin-4-ol-d5 in a suitable volatile solvent (e.g., methanol,
acetonitrile).

» Data Acquisition (Electron lonization - El):

o Introduce the sample into the mass spectrometer, often via a direct insertion probe or
through a GC inlet.

o Use a standard electron energy of 70 eV for ionization.

o Scan a mass range appropriate for the expected molecular weight (e.g., m/z 10-200).

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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Spectroscopic Analysis Data Processing & Interpretation
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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